![molecular formula C11H16ClNOSi B11872527 N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide CAS No. 67519-72-6](/img/structure/B11872527.png)
N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide is an organosilicon compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a chlorodimethylsilyl group attached to a methyl group, which is further connected to a phenylacetamide moiety. The presence of silicon in its structure imparts distinctive reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide typically involves the reaction of chlorodimethylsilane with N-phenylacetamide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorodimethylsilane. Common solvents used in this reaction include tetrahydrofuran (THF) and diethyl ether. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonyl group in the acetamide moiety to an amine.
Substitution: The chlorodimethylsilyl group can be substituted with other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as methanol or ammonia can be used under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Silyl ethers or silylamines.
Scientific Research Applications
N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of silicone-based materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide involves its ability to form stable intermediates through silicon’s unique bonding properties. The silicon atom can form hypervalent compounds, allowing for diverse reactivity. In biological systems, the compound may interact with cellular components through its phenylacetamide moiety, potentially targeting specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
N-((Chlorodimethylsilyl)methyl)urea: Similar structure but with a urea moiety instead of acetamide.
N-((Chlorodimethylsilyl)methyl)benzamide: Similar structure but with a benzamide moiety.
Uniqueness
N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide is unique due to its combination of a chlorodimethylsilyl group with a phenylacetamide moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and stability under various conditions.
Properties
CAS No. |
67519-72-6 |
|---|---|
Molecular Formula |
C11H16ClNOSi |
Molecular Weight |
241.79 g/mol |
IUPAC Name |
N-[[chloro(dimethyl)silyl]methyl]-N-phenylacetamide |
InChI |
InChI=1S/C11H16ClNOSi/c1-10(14)13(9-15(2,3)12)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
JXKZRFXIIXOKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C[Si](C)(C)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


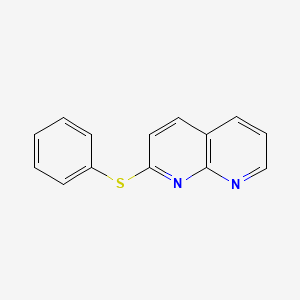
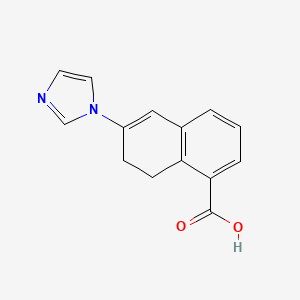


![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
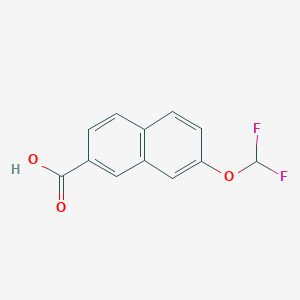
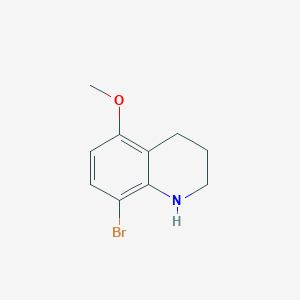
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
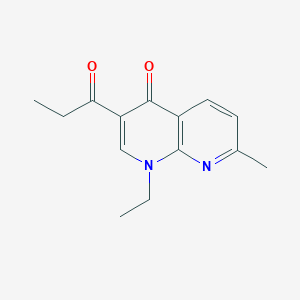
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)
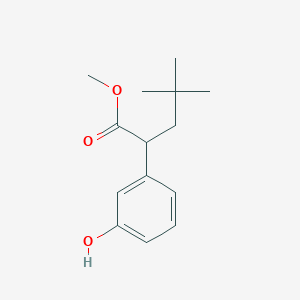
![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)

![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
